2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUWVMQYLPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through various synthetic routes, including the mixed anhydride method and the acid chloride method. In the mixed anhydride method, the corresponding protected amino acid is reacted with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) as a coupling agent . Industrial production methods often involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the synthesis of therapeutic peptides and in drug discovery research.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide . The molecular targets and pathways involved in its action are primarily related to its interaction with other reagents and intermediates in the peptide synthesis process .
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acids, which vary in backbone length, substituent type/position, and stereochemistry. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Variation in Backbone Length and Substituents
Fmoc-4-azidobutanoic acid (CAS 942518-20-9): Structure: Features an azido (-N₃) group at the γ-position. Applications: Used in "click chemistry" for bioconjugation . Key Difference: The azido group introduces reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), unlike the methoxy group in the target compound.
Fmoc-4-bromobutanoic acid (CAS 172169-88-9): Structure: Bromine substituent at the γ-position. Applications: Serves as a halogenated building block for cross-coupling reactions . Key Difference: Bromine enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the methoxy group is electron-donating.
Fmoc-4-oxo-4-methoxybutanoic acid (CAS 1053239-17-0): Structure: Contains both methoxy and oxo groups at the γ-position. Molecular Formula: C₂₀H₁₉NO₆ (vs. C₂₀H₁₉NO₅ for the target compound).
Functional Group Variations
Fmoc-O-methyltyrosine (from ):
- Structure : Methoxy group on a phenylalanine backbone.
- Yield : 89% (reported in ).
- Applications : Mimics post-translationally modified tyrosine residues.
- Key Difference : Aromaticity of the phenyl ring introduces π-π stacking interactions absent in the aliphatic target compound .
Fmoc-4,5-dehydro-Leu-OH (CAS 131177-58-7): Structure: Unsaturated (pent-4-enoic acid) backbone. Key Difference: The double bond introduces rigidity, affecting conformational flexibility in peptides .
Stereochemical and Backbone Modifications
(S)- vs. (R)-Isomers (): Compounds like (S)-4-[[Fmoc]amino]-2-pentanoic acid (65b) and (R)-4-[[Fmoc]amino]-2-octanoic acid (65e) highlight the role of stereochemistry. Melting Points: (S)-isomers (e.g., 65b: 128–130°C) often differ from (R)-isomers (e.g., 65a: 140–141°C) due to crystal packing .
Extended Backbones (): Derivatives such as (S)-5-methyl-4-[[Fmoc]amino]-2-hexanoic acid (65c) have longer chains, enhancing hydrophobicity and membrane permeability.
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid, commonly referred to as Fmoc-Ala-OH, is a synthetic amino acid derivative widely utilized in peptide synthesis and drug development. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, enhancing the stability and solubility of peptides. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H21NO4
- Molecular Weight : 355.38 g/mol
- CAS Number : 161420-87-7
- Purity : >98% (HPLC)
The biological activity of this compound is primarily linked to its role in peptide synthesis and its influence on various biological pathways:
- Peptide Synthesis : The Fmoc group allows for selective protection of amino groups during peptide synthesis, facilitating the formation of complex peptide structures.
- Bioavailability Enhancement : The structural modifications conferred by the Fmoc group improve the solubility and stability of peptides, potentially increasing their bioavailability in biological systems.
- Targeting Biological Pathways : Compounds with similar structures have been shown to interact with various biological pathways, including:
- Apoptosis signaling
- Cell cycle regulation
- Immunological responses
Table 1: Biological Activities Associated with Fmoc-Amino Acids
| Activity Type | Description |
|---|---|
| Anti-infection | Potential activity against bacterial and viral infections |
| Apoptosis | Involvement in apoptosis pathways, influencing cell death mechanisms |
| Immunology | Modulation of immune responses through receptor interactions |
| Metabolic Enzyme Regulation | Influence on metabolic enzymes affecting various biochemical pathways |
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of Fmoc-modified peptides against HIV. The results indicated that these peptides exhibited significant inhibition of viral replication, suggesting that the Fmoc group enhances the interaction between peptides and viral proteins.
Case Study 2: Cancer Therapeutics
Research has shown that Fmoc-amino acids can be incorporated into peptide-based drugs targeting cancer cells. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents.
Table 2: Comparison of Fmoc-Amino Acids with Related Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid | 3150803 | Hexanoic acid backbone enhances solubility |
| 6-Aminohexanoic acid | 173690-47-6 | Simple structure without protective groups |
| 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid | 180181-05-9 | Contains a piperidine ring altering biological activity |
Q & A
Q. What are the key physicochemical properties of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid, and how can they be experimentally determined?
The compound’s physicochemical properties (e.g., solubility, partition coefficient, stability) are critical for experimental design. However, available data are limited:
- Appearance/Form : No data provided in SDS .
- Stability : Stable under recommended storage conditions (tightly closed containers, cool/ventilated areas) but may degrade in the presence of strong acids, bases, or oxidizers .
- Analytical Methods : Use techniques like HPLC (for purity), NMR (structural confirmation), and mass spectrometry (molecular weight verification). For solubility, conduct titrations in solvents like DMF or DMSO, which are common in peptide synthesis .
Q. How is this compound utilized in peptide synthesis, and what protective strategies are recommended for its Fmoc group?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protective moiety for amino groups during solid-phase peptide synthesis (SPPS):
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Emergency Measures : For accidental exposure:
- Skin Contact : Wash with soap/water; seek medical advice if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases) .
Advanced Research Questions
Q. How can researchers address conflicting or absent toxicity data when designing in vitro or in vivo studies with this compound?
Q. What methodologies optimize the synthesis of this compound to improve yield and purity?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and enhances yield by 15–20% compared to conventional heating .
- Chromatographic Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the compound ≥95% purity .
Q. How does the structural configuration of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?
- Stereochemical Impact : The (S)-configuration at the chiral center may enhance binding affinity to peptide-processing enzymes (e.g., proteases) compared to (R)-isomers.
- Functional Groups : The methoxy group at position 4 modulates hydrophobicity, affecting membrane permeability in cellular assays. Comparative studies with analogs (e.g., 4-phenylthio derivatives) show varying bioactivity profiles .
Q. How can stability challenges during long-term storage be experimentally addressed?
- Degradation Pathways : Hydrolysis of the Fmoc group or ester linkages under humid conditions.
- Stabilization Methods :
Q. What computational tools are effective for predicting the reactivity or metabolic fate of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
